

Application Note: HPLC-DAD Stability-Indicating Determination of Pentoxyverine Citrate

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Compound of Interest

Compound Name: *Pentoxyverine*

Cat. No.: *B1213730*

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Introduction

Pentoxyverine citrate is a non-opioid antitussive agent used for the symptomatic relief of dry cough. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. This application note describes a validated stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the determination of **pentoxyverine** citrate in bulk drug and pharmaceutical dosage forms. The method is proven to be specific, accurate, precise, and robust for its intended purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the validation of the HPLC-DAD method for **pentoxyverine** citrate.

Table 1: Chromatographic Conditions^{[1][2][3]}

Parameter	Condition
Column	Waters Symmetry C8 (3.9 x 150 mm, 5 µm)
Mobile Phase	Gradient elution with 0.025 M phosphoric acid and acetonitrile
Initially 10% acetonitrile, linearly increased to 60% in 10 minutes	
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Injection Volume	20 µL
Column Temperature	Ambient
Retention Time of Pentoxifyverine Citrate	Approximately 7.03 min

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	Complies
Theoretical Plates	≥ 2000	Complies
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$	Complies

Table 3: Method Validation Parameters[2][3]

Parameter	Result
Linearity Range	10–150 µg/mL
Correlation Coefficient (r ²)	> 0.9998
Limit of Detection (LOD)	3.79 x 10 ⁻² µg/mL[4]
Limit of Quantification (LOQ)	12.62 x 10 ⁻² µg/mL[4]
Accuracy (Recovery)	97.7% - 100.23%[2][4]
Precision (RSD)	< 2%

Table 4: Forced Degradation Study Results[2]

Stress Condition	Conditions	% Degradation	Degradation Products' Retention Time(s) (min)
Acid Hydrolysis	1 M HCl at 100°C for 1 hour	~37%	11.03
Base Hydrolysis	1 M NaOH at room temperature for 1 hour	~26%	11.03, 14.54
Oxidative Degradation	5% H ₂ O ₂ at room temperature	Minimal	-
Thermal Degradation	Dry heat	Minimal	-

Experimental Protocols

1. Preparation of Standard and Sample Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of **Pentoxifyverine** Citrate Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL. [\[2\]](#)[\[3\]](#)
- **Sample Solution (for Syrup Dosage Form):** Accurately transfer a volume of the syrup equivalent to 25 mg of **pentoxyverine** citrate into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

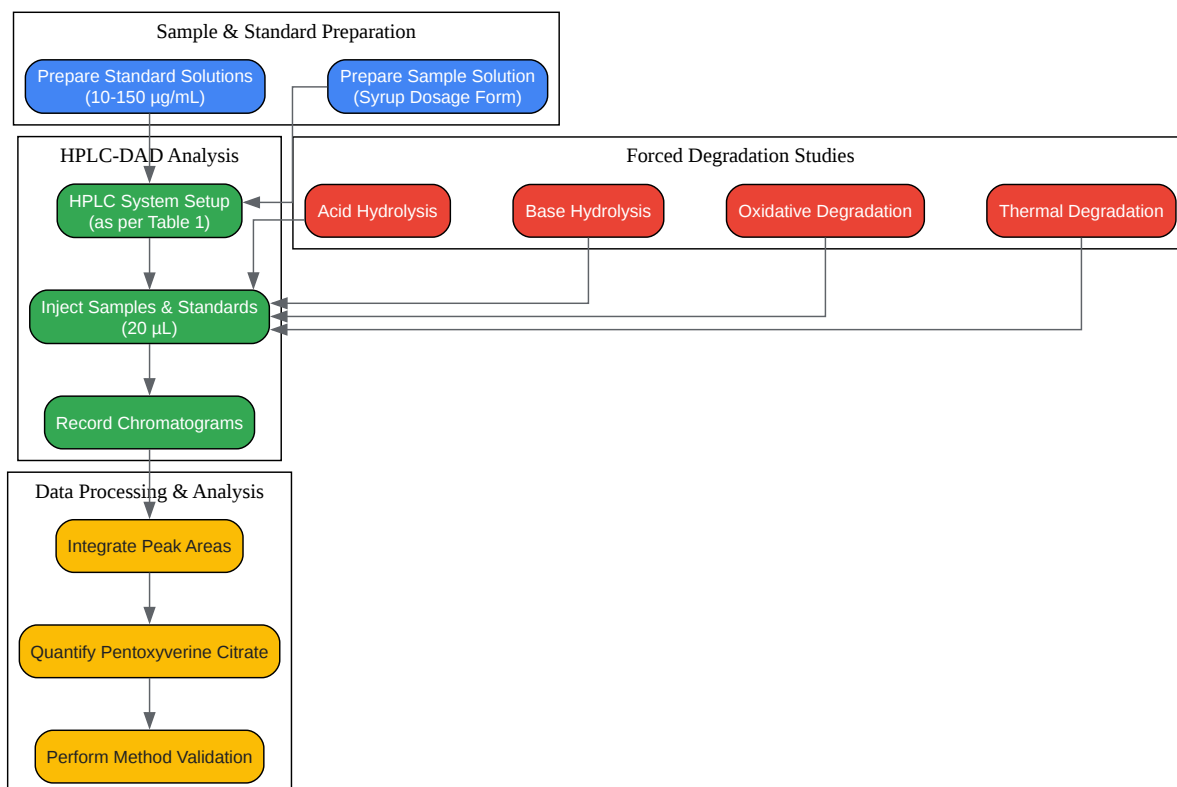
2. Chromatographic Procedure

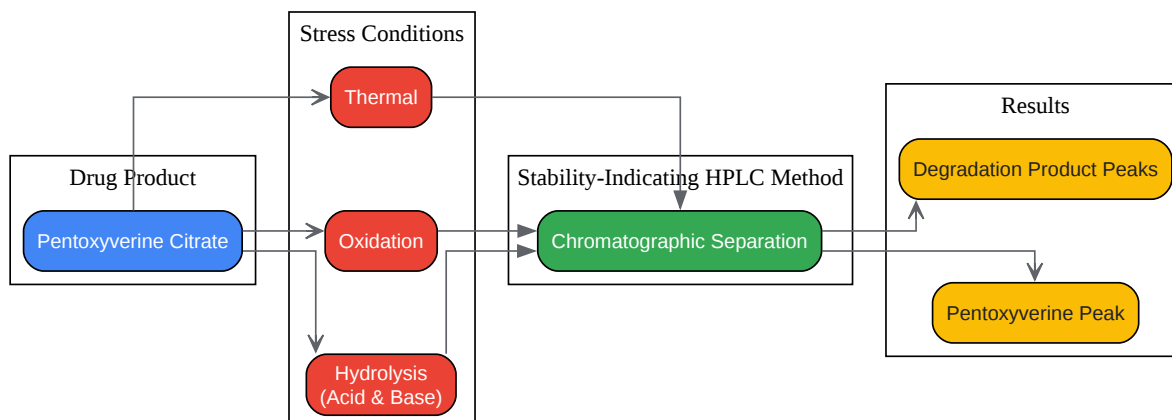
Set up the HPLC system according to the conditions specified in Table 1. Inject 20 µL of the standard and sample solutions into the chromatograph and record the chromatograms. The quantification of **pentoxyverine** citrate is based on the measurement of its peak area. [\[1\]](#)[\[2\]](#)[\[3\]](#)

3. Forced Degradation Studies Protocol [\[2\]](#)

- **Acid Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat the solution in a water bath at 100°C for 1 hour. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a final concentration of approximately 75 µg/mL. [\[2\]](#)
- **Base Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Keep the solution at room temperature for 1 hour. Neutralize the solution with 1 M HCl and dilute with the mobile phase to a final concentration of approximately 75 µg/mL. [\[2\]](#)
- **Oxidative Degradation:** To 1 mL of the standard stock solution, add 1 mL of 5% H₂O₂. Keep the solution at room temperature for 24 hours and then dilute with the mobile phase to a final concentration of approximately 75 µg/mL.
- **Thermal Degradation:** Expose the solid drug substance to dry heat at a suitable temperature (e.g., 70°C) for a specified period. After exposure, dissolve the sample in the mobile phase to obtain a concentration of approximately 75 µg/mL.

Visualizations





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- To cite this document: BenchChem. [Application Note: HPLC-DAD Stability-Indicating Determination of Pentoxyverine Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213730#hplc-dad-stability-indicating-determination-of-pentoxyverine-citrate]

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